(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate
Description
(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate is a complex organic compound with a unique structure that combines elements of indole, benzofuran, and cyclohexane carboxylate
Properties
Molecular Formula |
C28H29NO5 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] cyclohexanecarboxylate |
InChI |
InChI=1S/C28H29NO5/c1-4-29-16-19(22-15-20(32-3)10-12-23(22)29)14-25-26(30)21-11-13-24(17(2)27(21)33-25)34-28(31)18-8-6-5-7-9-18/h10-16,18H,4-9H2,1-3H3/b25-14+ |
InChI Key |
GJMKQJZNNDWZNS-AFUMVMLFSA-N |
Isomeric SMILES |
CCN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C5CCCCC5)C |
Canonical SMILES |
CCN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C5CCCCC5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole and benzofuran intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Indole derivatives are often associated with anticancer properties due to their ability to inhibit key enzymes involved in cancer cell proliferation. Studies have shown that compounds containing indole structures can induce apoptosis in various cancer cell lines. The specific structure of this compound may enhance its efficacy against tumors by targeting multiple pathways involved in cancer progression.
Antimicrobial Properties
The benzofuran core is known for its antimicrobial activity. Research indicates that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria. This compound's potential as an antimicrobial agent could be explored further through in vitro studies to establish its effectiveness against resistant strains.
Anti-inflammatory Effects
The cyclohexanecarboxylate moiety suggests potential anti-inflammatory properties. Compounds with similar structures have been studied for their ability to modulate inflammatory responses, making this compound a candidate for the development of new anti-inflammatory drugs.
Synthetic Pathways
The synthesis of this compound can be achieved through various organic reactions, including condensation reactions involving indole derivatives and benzofuran intermediates. Understanding the synthetic pathways is crucial for optimizing yield and purity, which directly impacts its application in research and medicine.
| Synthetic Method | Yield (%) | Key Reagents |
|---|---|---|
| Condensation Reaction | 60-75% | Indole derivatives, Benzofuran intermediates |
| Cyclization | 50-65% | Acid catalysts |
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that a related indole-benzofuran hybrid exhibited significant cytotoxicity against breast cancer cells by inducing cell cycle arrest at the G2/M phase. This highlights the potential of similar compounds, including the one discussed here, in anticancer therapy .
Case Study: Antimicrobial Efficacy
Research published in the International Journal of Antimicrobial Agents reported the synthesis of benzofuran derivatives that showed promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). This supports the hypothesis that our compound may also possess similar antimicrobial properties .
Mechanism of Action
The mechanism of action of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 2-Fluorodeschloroketamine
Uniqueness
(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate stands out due to its unique combination of structural elements, which may confer distinct chemical and biological properties. Its specific arrangement of indole, benzofuran, and cyclohexane carboxylate moieties can result in unique reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Biological Activity
The compound (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate is a complex organic molecule that exhibits significant potential in medicinal chemistry due to its diverse structural components, including indole and benzofuran moieties. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Molecular Structure
The compound is characterized by the following structural features:
| Feature | Description |
|---|---|
| Molecular Formula | C29H29NO5 |
| Molecular Weight | 483.5 g/mol |
| IUPAC Name | (2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate |
| Functional Groups | Indole, benzofuran, cyclohexanecarboxylate |
The presence of the indole ring is particularly noteworthy due to its established role in various biological processes, including modulation of serotonin receptors, which are crucial for mood regulation and other physiological functions.
Pharmacological Potential
Research indicates that compounds containing indole and benzofuran structures often exhibit a range of pharmacological effects. Some key activities associated with this compound include:
- Antimicrobial Activity : Indole derivatives are known for their antibacterial properties against various pathogens. Studies have shown that similar compounds demonstrate significant activity against Gram-positive and Gram-negative bacteria, including multi-drug resistant strains .
- Anticancer Properties : Benzofuran derivatives have been investigated for their potential anticancer effects. These compounds may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
- Anti-inflammatory Effects : The compound's structural components suggest potential anti-inflammatory activity, which is common among benzofuran derivatives. This could be beneficial in treating conditions characterized by inflammation .
The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events that lead to the observed therapeutic effects. For example, the interaction with serotonin receptors could modulate neurotransmitter levels, impacting mood and anxiety disorders.
Synthetic Routes
The synthesis of the compound involves several steps, typically starting from simpler precursors. The general synthetic pathway includes:
- Preparation of Indole and Benzofuran Intermediates : This involves using various reagents and conditions to form the indole and benzofuran rings.
- Coupling Reactions : The intermediates are then coupled under acidic or basic conditions to form the final product.
- Purification : The final compound is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.
Challenges in Synthesis
Optimizing the synthetic route is crucial for maximizing yield while minimizing costs and environmental impact. Researchers often explore alternative methods such as continuous flow reactors to enhance efficiency.
Antimicrobial Activity Study
In a recent study, derivatives similar to this compound were evaluated for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that certain analogs exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting a promising avenue for further exploration in drug development .
Anticancer Research
Another study focused on the anticancer potential of indole-based compounds revealed that these molecules could inhibit cell proliferation in various cancer cell lines through apoptosis induction. The unique structure of this compound may enhance its efficacy compared to simpler derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
